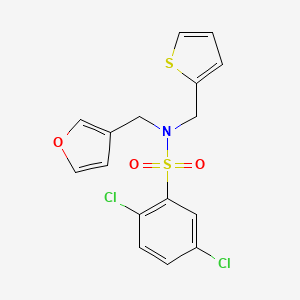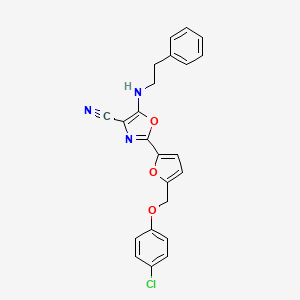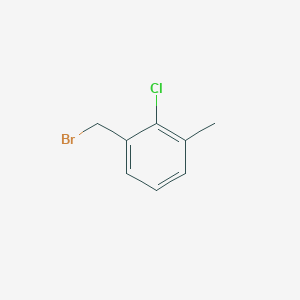
(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Clioquinol belongs to the quinoline family of compounds and has been found to possess a broad range of biological activities.
科学的研究の応用
Polymorphic Modifications and Diuretic Properties
Quinoline derivatives, like the 1H-pyrrolo[3,2,1-ij]quinoline carboxamide, possess strong diuretic properties and are explored as novel hypertension remedies. Polymorphic modifications of such compounds demonstrate differences in crystal packing, influencing their solubility and bioavailability, essential for drug development processes (Shishkina et al., 2018).
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
Another area of research is the discovery of 3-quinoline carboxamides as selective inhibitors of the ATM kinase, important for cancer therapy. These molecules demonstrate potent ATM inhibition and show efficacy in disease models, highlighting their therapeutic potential (Degorce et al., 2016).
Anion Recognition and Sensing
Quinoline derivatives are also investigated for their ability to bind anions selectively and strongly, useful in sensor development for environmental and biological applications. For example, dicationic N-methylated quinolyl derivatives show high affinity for anions, demonstrating potential for fluorescent sensing (Dorazco‐González et al., 2010).
Cytotoxic Activity Against Cancer Cell Lines
Quinoline carboxamide derivatives are synthesized for their potent cytotoxic activities against various cancer cell lines, indicating their use as anticancer agents. Studies on benzo[b][1,6]naphthyridine carboxamide derivatives show significant growth inhibitory properties, promising for cancer treatment (Deady et al., 2003).
Toll-like Receptor Agonistic Activity
Research includes identifying quinoline carboxamides that act as Toll-like receptor 2 (TLR2) agonists, crucial for developing vaccine adjuvants. These compounds induce chemokines and cytokines in a TLR2-dependent manner, offering insights into immune response modulation (Hu et al., 2018).
特性
IUPAC Name |
2-methyl-4-oxo-N-pyridin-2-yl-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-8-14(20)12-9-11(5-6-13(12)18-10)16(21)19-15-4-2-3-7-17-15/h2-9H,1H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOZRCWRPQDYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)
![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)
![3-(3-Methylthiophen-2-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2767609.png)
![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)
![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767615.png)

![Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2767618.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)
![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2767626.png)